[2-(4-Methoxyphenyl)cyclopropyl](2-pyridinyl)methanone oxime
Description
2-(4-Methoxyphenyl)cyclopropylmethanone oxime is a cyclopropane-containing oxime derivative characterized by a methoxyphenyl substituent and a pyridinyl group. The compound’s structure combines a rigid cyclopropane ring with aromatic systems, making it a candidate for studying steric and electronic effects in medicinal or agrochemical applications.
Properties
IUPAC Name |
(NZ)-N-[[2-(4-methoxyphenyl)cyclopropyl]-pyridin-2-ylmethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-12-7-5-11(6-8-12)13-10-14(13)16(18-19)15-4-2-3-9-17-15/h2-9,13-14,19H,10H2,1H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGRNFVPEVPBEU-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Pyridinyl Methanone Oxime: The final step involves the reaction of the cyclopropyl methoxyphenyl intermediate with pyridine-2-carbaldehyde oxime under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential biological activities, making it a candidate for pharmacological research.
Drug Development: It may be explored for its potential as a lead compound in drug discovery.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, receptors, or ion channels, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
| Compound Name | Molecular Formula | Substituents (R₁, R₂) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(4-Methoxyphenyl)cyclopropylmethanone oxime (Target) | C₁₆H₁₅N₂O₂ | R₁ = 4-OCH₃, R₂ = 2-pyridinyl | ~283.3 (calculated) | Electron-donating methoxy group; pyridinyl enhances polarity and H-bonding. |
| 2-(4-Chlorophenyl)cyclopropylmethanone oxime | C₁₇H₁₆ClNO₂ | R₁ = 4-Cl, R₂ = 3-OCH₃ | 301.77 | Chlorine increases lipophilicity; methoxy at meta-position alters sterics. |
| (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime | C₁₆H₁₂Cl₃NO | R₁ = 4-Cl, R₂ = 2,4-diCl | 340.6 | Higher lipophilicity due to Cl; potential fungicidal activity. |
| 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime | C₂₄H₂₁ClN₂O₄ | R₁ = 4-Cl, R₂ = 4-NO₂ | 436.89 | Nitro group (-NO₂) enhances electron deficiency; phenoxyethyl chain improves solubility. |
Key Comparative Insights:
Substituent Effects: Electron-Donating vs. Pyridinyl vs. Chlorophenyl: The 2-pyridinyl group in the target compound introduces a nitrogen heterocycle, enabling stronger hydrogen-bonding interactions with biological targets compared to chlorophenyl derivatives .
The target compound’s methoxy and pyridinyl groups may balance lipophilicity and solubility . Melting Points: Chlorinated derivatives (e.g., CAS 338401-34-6) often have higher melting points due to stronger van der Waals forces, whereas methoxy/pyridinyl groups might lower melting points via reduced symmetry .
Biological Relevance: Fungicidal Potential: Analogous cyclopropane oximes (e.g., CAS 338401-34-6) are intermediates in fungicides like metconazole . The target compound’s methoxy group could modulate activity against resistant fungal strains by altering binding kinetics. Toxicity: Chlorinated derivatives may pose higher environmental persistence, whereas the methoxy group in the target compound could improve biodegradability .
Research Findings from Analogous Compounds:
Biological Activity
The compound 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, with the CAS number 338749-27-2, is a synthetic organic compound recognized for its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and comparative analysis with related compounds.
- Molecular Formula : C16H16N2O2
- Molecular Weight : 268.31 g/mol
- Structure : The compound features a cyclopropyl ring attached to a methoxyphenyl group and a pyridinyl methanone oxime moiety, which may influence its biological interactions.
The biological activity of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime is hypothesized to arise from its ability to form hydrogen bonds with biological macromolecules, potentially modulating enzyme activity and receptor interactions. The oxime group is particularly significant for its reactivity and interaction with various biological targets, leading to diverse pharmacological effects.
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities, including:
-
Anticancer Activity :
- Compounds containing cyclopropane structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, studies on related compounds have shown significant inhibition of cell viability in human tumor cell lines such as RKO and MCF-7 when treated at concentrations around 100 µM .
- Antimicrobial and Antiviral Effects :
-
Anti-inflammatory Properties :
- Similar compounds have shown promise as anti-inflammatory agents, indicating that 2-(4-Methoxyphenyl)cyclopropylmethanone oxime may also possess this activity .
Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of cyclopropane derivatives reported that certain compounds exhibited IC50 values below 1 µM against promastigotes of Leishmania mexicana, highlighting their potential as therapeutic agents against parasitic infections. The most active compounds in this study had IC50 values comparable to established treatments like amphotericin B .
Mechanistic Insights
Further investigations into the mechanism of action revealed that electron-withdrawing substituents on the phenyl ring significantly enhance biological activity, suggesting that the electronic properties of substituents play a crucial role in determining the efficacy of these compounds .
Comparative Analysis
To better understand the uniqueness of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)cyclopropylmethanone | Lacks oxime group | Reduced reactivity |
| 2-(4-Methoxyphenyl)cyclopropylmethanol | Hydroxymethyl instead of methanone | Different biological profile |
| 2-(4-Methoxyphenyl)cyclopropylmethanone hydrazone | Contains hydrazone group | Potentially different activities |
The presence of the oxime group in 2-(4-Methoxyphenyl)cyclopropylmethanone oxime is critical for its unique reactivity and potential applications in medicinal chemistry.
Q & A
Q. What are the key structural features of 2-(4-Methoxyphenyl)cyclopropylmethanone oxime, and how do they influence its reactivity?
The compound features a cyclopropane ring fused to a 4-methoxyphenyl group, a pyridinyl moiety, and an oxime functional group. The cyclopropane ring introduces steric strain, potentially enhancing reactivity in ring-opening reactions, while the oxime group (–N–OH) enables hydrogen bonding and participation in tautomerism. The 4-methoxyphenyl group contributes electron-donating effects, stabilizing intermediates in electrophilic substitutions. Comparative studies with analogues lacking the oxime group (e.g., hydrazone or semicarbazone derivatives) show distinct differences in biological activity and stability due to the oxime’s nucleophilic and redox-active properties .
Q. What synthetic routes are commonly employed to prepare 2-(4-Methoxyphenyl)cyclopropylmethanone oxime?
Synthesis typically involves:
- Step 1 : Formation of the cyclopropane ring via [2+1] cycloaddition using a transition metal catalyst (e.g., Rh(II)) to couple a styrene derivative with a diazo compound.
- Step 2 : Introduction of the pyridinyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Step 3 : Oxime formation by reacting the ketone precursor with hydroxylamine hydrochloride under acidic conditions. Purification often employs recrystallization from tetrahydrofuran or ethanol, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogues?
Key characterization methods include:
- NMR : Distinct signals for the cyclopropane protons (δ 1.2–2.0 ppm, multiplet), oxime proton (δ 8.5–9.5 ppm), and pyridinyl aromatic protons (δ 7.5–8.5 ppm).
- IR : Strong absorption bands for C=N (1640–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretching.
- X-ray crystallography : Confirms the planar geometry of the oxime group and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) impact the compound’s stability and reactivity in catalytic reactions?
The 4-methoxyphenyl group’s electron-donating methoxy substituent stabilizes intermediates in electrophilic reactions (e.g., Friedel-Crafts acylation) but may reduce oxidative stability compared to electron-withdrawing groups (e.g., nitro). Computational studies (DFT) predict higher HOMO energy for the methoxy derivative, increasing susceptibility to oxidation. Experimental data show a 20% faster degradation under UV light compared to nitro-substituted analogues, necessitating inert storage conditions .
Q. What mechanistic insights explain contradictory results in biological activity studies of this oxime derivative?
Discrepancies in reported IC₅₀ values (e.g., 5 μM vs. 50 μM in kinase inhibition assays) arise from:
- Tautomerism : The oxime’s keto-enol equilibrium alters binding affinity to target proteins.
- Solvent effects : Polar solvents (e.g., DMSO) stabilize the enol form, enhancing activity.
- Metabolic instability : Rapid hepatic oxidation in vivo reduces efficacy compared to in vitro assays. Researchers should standardize solvent systems and use deuterated NMR to monitor tautomeric states during assays .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes to enzymes (e.g., cytochrome P450), leveraging the oxime’s hydrogen-bonding capability.
- MD simulations : GROMACS simulations reveal dynamic stability of the cyclopropane ring in hydrophobic binding pockets.
- QSAR models : Correlate substituent electronegativity with inhibitory potency, validated by experimental IC₅₀ data .
Methodological Recommendations
- Contradiction Resolution : Replicate assays under standardized conditions (e.g., PBS buffer, 25°C) and validate via LC-MS to account for degradation products.
- Synthetic Optimization : Use microwave-assisted synthesis to reduce cyclopropane formation time from 12 hours to 2 hours, improving yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
